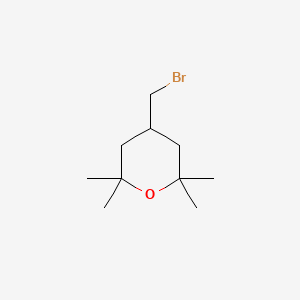

4-(Bromomethyl)-2,2,6,6-tetramethyloxane

説明

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is a brominated cyclic ether characterized by a six-membered oxane ring substituted with a bromomethyl group at the 4-position and four methyl groups at the 2- and 6-positions.

特性

IUPAC Name |

4-(bromomethyl)-2,2,6,6-tetramethyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOELPAFRDVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,6,6-tetramethyloxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

化学反応の分析

Types of Reactions

4-(Bromomethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products

Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl-substituted oxane.

科学的研究の応用

4-(Bromomethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

作用機序

The mechanism of action of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

4-(Bromomethyl)tetrahydropyran (CAS 125552-89-8)

- Molecular Formula : C₆H₁₁BrO

- Molecular Weight : 179.06 g/mol

- Key Differences: Unlike 4-(Bromomethyl)-2,2,6,6-tetramethyloxane, this compound lacks methyl groups at the 2- and 6-positions, reducing steric hindrance.

4-Bromo-4-(bromomethyl)oxane (CAS 79862-93-4)

- Molecular Formula : C₆H₁₀Br₂O

- Molecular Weight : 257.95 g/mol

- Key Differences : The presence of two bromine atoms (at the 4-position and bromomethyl group) increases electrophilicity and molecular weight, making it more reactive but less stable under nucleophilic conditions .

4-(Iodomethyl)-2,2,6,6-tetramethyloxane

Physical and Solubility Properties

*Estimated based on analogs in .

生物活性

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is a brominated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

4-(Bromomethyl)-2,2,6,6-tetramethyloxane has a complex structure characterized by a bromomethyl group attached to a tetramethyloxane framework. Its molecular formula is with a molecular weight of approximately 250.34 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. A study by Nasir Rasool et al. demonstrated that derivatives of brominated compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxicity

The cytotoxic effects of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane have been investigated in several studies. For instance, a study published in Polymer Chemistry highlighted that certain brominated compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Disruption of mitochondrial function |

Synthesis and Derivatives

The synthesis of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane can be achieved through various methods including the bromination of tetramethyloxane under controlled conditions. This compound can also serve as a precursor for synthesizing other biologically active derivatives by modifying the bromomethyl group.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests compared to control groups. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Cancer Cell Inhibition

In another investigation involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment with varying concentrations of the compound. The findings indicated a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。